4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Catalog No.
S12264784
CAS No.
M.F
C7H5ClN2O
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-on...

Product Name

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

IUPAC Name

4-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)

InChI Key

RLWKGNLUELUKCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC(=C2C(=O)N1)Cl

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine structure. Its molecular formula is C7H8ClN2OC_7H_8ClN_2O with a molecular weight of approximately 191.06 g/mol. The compound features a chlorine atom at the 4-position and a ketone group at the 5-position, which contribute to its unique chemical properties and potential biological activities. It is primarily investigated for its role in medicinal chemistry and as a building block in organic synthesis.

, including:

  • Oxidation: This process introduces additional oxygen atoms to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Involves the removal of oxygen or the addition of hydrogen to yield reduced derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or thiols under basic conditions.

These reactions allow for the synthesis of various derivatives that may exhibit different chemical and biological properties.

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has shown promise in several biological applications:

  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Research indicates potential efficacy in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Neurological Effects: As an allosteric modulator of muscarinic receptors, it may have implications in treating neurological disorders, particularly those involving the M4 muscarinic acetylcholine receptor .

The synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step processes:

  • Cyclization: Appropriate precursors are cyclized under specific conditions to form the pyrrolopyridine framework.
  • Oxidation: The ketone group at the 5-position can be introduced via oxidation reactions.
  • Industrial Methods: Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to optimize yields and purity for industrial applications .

Studies have indicated that 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with specific molecular targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.
  • Receptor Modulation: As an allosteric modulator of muscarinic receptors, it alters receptor activity without directly activating them, which could lead to therapeutic benefits in treating conditions related to these receptors .

Several compounds share structural similarities with 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineContains a pyrimidine ring instead of pyridineDifferent biological activity profile
5H,6H,7H-pyrrolo[3,4-b]pyridin-7-oneLacks chlorine substitutionPotentially fewer reactivity options
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazineContains pyrazine moietyDistinct pharmacological properties

Uniqueness

The unique substitution pattern of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one imparts distinct chemical reactivity and biological properties compared to these similar compounds. The presence of the chlorine atom at the 4-position and the ketone group at the 5-position differentiates it from others and contributes to its specific applications in research and industry.

The exploration of pyrrolopyridines began in the early 20th century, driven by the isolation of natural alkaloids such as camptothecin from Camptotheca acuminata. These compounds demonstrated remarkable biological activities, including antitumor and antiviral properties, which spurred interest in synthetic analogs. The pyrrolo[3,4-b]pyridine system emerged as a distinct isomer during mid-20th-century efforts to systematize heterocyclic chemistry. Early synthetic routes focused on cyclization reactions of aminopyridine derivatives, but advancements in catalytic methods later enabled more efficient access to substituted variants.

The introduction of halogen atoms, such as chlorine, into the pyrrolopyridine scaffold marked a turning point in the 1980s. Researchers recognized that halogenation could modulate electronic properties and enhance binding affinity to biological targets. For instance, chlorinated pyrrolo[3,4-c]pyridines showed improved inhibitory effects against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. While 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one itself has not been extensively profiled, its structural features align with these broader trends in medicinal chemistry optimization.

Systematic Classification and Nomenclature

The IUPAC name 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one systematically describes its structure:

  • Pyrrolo[3,4-b]pyridine: Indicates a fused bicyclic system where the pyrrole ring (positions 1–5) shares atoms 3 and 4 with the pyridine ring (positions 6–10).
  • 6,7-Dihydro: Specifies partial saturation at the 6 and 7 positions of the pyridinone ring.
  • 5H: Denotes the tautomeric form where the hydrogen resides on the nitrogen at position 5.
  • 4-Chloro: Identifies the chlorine substituent at position 4 of the pyridinone ring.
  • 5-one: Indicates a ketone group at position 5.

Structural Comparison of Pyrrolopyridine Isomers

IsomerFusion PositionsKey FeaturesBiological Relevance
Pyrrolo[3,4-b]pyridine3,4-bChlorine at 4 enhances electrophilicityPotential kinase inhibition
Pyrrolo[3,4-c]pyridine3,4-cCommon in analgesic agentsSedative and antimycobacterial effects
Pyrrolo[2,3-d]pyrimidine2,3-dPyrimidine moietyAntiviral applications

This classification highlights how minor variations in ring fusion and substitution patterns drastically alter physicochemical and biological properties. The [3,4-b] isomer’s unique topology creates a planar structure conducive to π-stacking interactions in protein binding pockets.

Role in Heterocyclic Compound Research

Pyrrolopyridines occupy a strategic niche in heterocyclic research due to their dual pharmacophoric elements: the electron-rich pyrrole and the aromatic pyridine. The 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivative exemplifies three key research themes:

  • Drug Discovery:

    • The chloro substituent serves as a hydrogen bond acceptor, enhancing interactions with enzymatic targets.
    • Ketone groups at position 5 enable further functionalization via nucleophilic addition or reduction.
    • Structural analogs have demonstrated inhibitory activity against FMS kinase, a target in cancer and arthritis.
  • Materials Science:

    • Conjugated π-systems in pyrrolopyridines facilitate charge transport, making them candidates for organic semiconductors.
    • Halogenated derivatives improve thermal stability in polymer matrices.
  • Synthetic Methodology:

    • Recent advances in transition-metal catalysis have enabled regioselective chlorination at the 4-position.
    • Flow chemistry techniques optimize yields in multi-step syntheses involving sensitive intermediates.

The compound’s versatility is further evidenced by its potential to act as a precursor for N-oxide derivatives, which are explored for their enhanced solubility and bioavailability profiles.

Molecular Architecture and Stereochemical Features

X-ray Crystallographic Characterization

X-ray diffraction studies of analogous pyrrolopyridine derivatives reveal key structural motifs. For example, the related compound 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine exhibits a planar configuration, with the pyrrole and pyrimidine rings inclined by only 0.79° [3]. While direct crystallographic data for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one remains limited, extrapolation from similar systems suggests:

  • Bond Lengths: The C-Cl bond in the 4-position is expected to measure approximately 1.73 Å, consistent with σ-bonding character in aromatic systems [3] [7].
  • Ring Geometry: The fused bicyclic system likely adopts a slightly puckered conformation, with dihedral angles between the pyrrolidine and pyridine rings ranging from 5–15° based on comparable dihydro-pyrrolo[3,4-b]pyrazinones [5] [6].
  • Hydrogen Bonding: N-H···N and C-H···N interactions dominate crystal packing, as observed in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, which forms inversion dimers linked into 2D networks [3].

Table 1: Comparative bond parameters from crystallographic analogs

Bond/Angle4-Chloro-1H-pyrrolo[2,3-d]pyrimidine [3]6-(5-Chloro-2-pyridyl)-pyrrolo-pyrazinone [5]
C-Cl (Å)1.7311.742
N1-C2 (Å)1.3481.362
Dihedral Angle (°)0.7912.4

Tautomeric and Conformational Dynamics

The compound exhibits tautomeric equilibria influenced by the chloro substituent’s electron-withdrawing effects:

  • Lactam-Lactim Tautomerism: The 5-keto group participates in proton exchange with adjacent nitrogen atoms, stabilizing the lactam form under standard conditions [3] [7].
  • Ring Puckering: Molecular dynamics simulations of analogous dihydro-pyrrolo systems suggest an energy barrier of ~8 kJ/mol for interconversion between envelope and half-chair conformations [6].
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize planar configurations, while protic solvents induce puckering through hydrogen bonding [5].

Electronic Properties and Quantum Chemical Descriptors

Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on related systems provide insights:

  • HOMO (-6.8 eV): Localized on the pyrrolidine nitrogen and adjacent π-system, facilitating electrophilic attacks at N7.
  • LUMO (-2.3 eV): Concentrated on the chloro-substituted pyridine ring, indicating susceptibility to nucleophilic substitution [4] [7].
  • Energy Gap (4.5 eV): Suggests moderate kinetic stability, consistent with experimental decomposition temperatures >200°C [1] [7].

Table 2: Computed quantum chemical parameters

ParameterValue (DFT/B3LYP/6-311+G**)
HOMO (eV)-6.8
LUMO (eV)-2.3
Dipole Moment (D)4.1
Polarizability (ų)22.7

Dipole Moment and Polarizability

The compound’s dipole moment (4.1 D) arises from:

  • Charge separation between the electron-deficient chloro-pyridine ring and electron-rich pyrrolidone oxygen.
  • Directional polarization enhanced by the non-planar bicyclic system [4] [6].
    Polarizability values (22.7 ų) indicate significant π-electron delocalization, comparable to fused heteroaromatics like indole derivatives [3] [5].

Thermodynamic and Kinetic Stability Profiles

Thermodynamic Stability

  • ΔHf (Gas Phase): +148 kJ/mol (estimated via group additivity), reflecting strain energy from the fused bicyclic system [1] [7].
  • Hydrolytic Stability: The chloro substituent resists nucleophilic displacement (t₁/₂ > 6 months at pH 7, 25°C) due to conjugation with the aromatic π-system [5] [6].

Kinetic Stability

  • Thermal Decomposition: Onset at 215°C (TGA), proceeding via retro-Diels-Alder cleavage of the bicyclic framework [7].
  • Photostability: λmax = 312 nm (ε = 4500 M⁻¹cm⁻¹) with quantum yield Φdec = 0.03 under UV-A exposure, indicating moderate light sensitivity [4] [5].

Table 3: Stability parameters under accelerated conditions

ConditionDegradation (%/24h)Major Degradants
40°C/75% RH<2%None detected
0.1M HCl (37°C)12%4-Hydroxy analog
0.1M NaOH (37°C)28%Ring-opened carboxylic acid

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.0090405 g/mol

Monoisotopic Mass

168.0090405 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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